molecular formula C8H9ClN2O B563022 Mandelamidine,  p-chloro-  (6CI) CAS No. 101251-47-2

Mandelamidine, p-chloro- (6CI)

Cat. No.: B563022
CAS No.: 101251-47-2
M. Wt: 184.623
InChI Key: DKJWSJSGIJXNHR-UHFFFAOYSA-N
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Description

Mandelamidine, p-chloro- (6CI) (CAS 101251-47-2) is a chlorinated derivative of mandelamidine, an amidine-class compound. Amidines are characterized by the substitution of the oxygen atom in carboxylic acids with an amino group, resulting in the general structure R–C(=NH)–NH₂. The para-chloro substitution on the benzene ring of mandelamidine introduces electron-withdrawing effects, which may enhance stability, reactivity, or pharmacological activity compared to non-chlorinated analogs . The molecular formula of the compound is C₈H₉ClN₂O, with a calculated molecular weight of 184.5 g/mol .

Properties

CAS No.

101251-47-2

Molecular Formula

C8H9ClN2O

Molecular Weight

184.623

IUPAC Name

2-(4-chlorophenyl)-2-hydroxyethanimidamide

InChI

InChI=1S/C8H9ClN2O/c9-6-3-1-5(2-4-6)7(12)8(10)11/h1-4,7,12H,(H3,10,11)

InChI Key

DKJWSJSGIJXNHR-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(C(=N)N)O)Cl

Synonyms

Mandelamidine, p-chloro- (6CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs from the Same Chemical Class

The following compounds share the molecular formula C₈H₉ClN₂O but differ in functional groups and substitution patterns (Table 1):

Compound Name (CAS) Functional Group Key Structural Features Potential Applications
Mandelamidine, p-chloro- (6CI) (101251-47-2) Amidine (-NH-C(=NH)-) Para-chloro substitution on benzene ring Hypotensive agent (speculative)
Benzeneacetic acid, 4-chloro-, hydrazide (57676-51-4) Hydrazide (-CONHNH₂) Chlorophenyl group with hydrazide moiety Intermediate in organic synthesis
2-Chloro-N'-hydroxy-6-methylbenzenecarboximidamide (735224-28-9) Hydroxyamidine (-NH-C(=N-OH)-) Ortho-chloro and methyl substituents Antimicrobial/chelating agent

Key Observations :

  • Substituent Position : The para-chloro group in Mandelamidine, p-chloro- (6CI) may confer greater metabolic stability compared to ortho-substituted analogs like 735224-28-9, where steric hindrance could reduce reactivity .
Chlorinated Heterocyclic Compounds

For example, 6-chloro derivatives of lumazine require harsh conditions (e.g., fusion at 210°C) for nucleophilic substitution with amines, yielding products in lower quantities compared to 7-chloro analogs . This suggests that the position of the chloro group significantly impacts reactivity, a trend that may extend to Mandelamidine, p-chloro- (6CI).

Pharmacological Comparators

Non-chlorinated mandelamidine acts as a hypotensive agent by inhibiting norepinephrine release, akin to guanethidine .

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